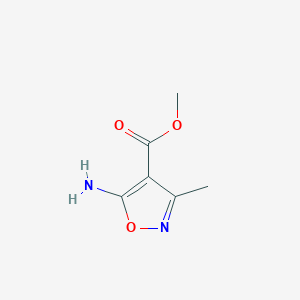

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Description

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3, an amino group at position 5, and a methyl ester at position 2. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in synthesizing derivatives with diverse biological activities, particularly antimicrobial and immunomodulatory properties . The amino and ester functional groups at positions 5 and 4, respectively, serve as key sites for structural modifications, enabling the development of compounds with enhanced efficacy and reduced cytotoxicity.

Properties

IUPAC Name |

methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(6(9)10-2)5(7)11-8-3/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWHJCSREUYXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23286-53-5 | |

| Record name | methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Reaction Scheme:

β-enamino ketoester + hydroxylamine hydrochloride → Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

This process involves two key stages:

- Formation of β-enamino ketoesters

- Cyclization with hydroxylamine to generate the oxazole core

Preparation of Precursors

Synthesis of β-enamino ketoesters

- Starting materials: N-Boc-protected cyclic amino acids or β-keto esters.

- Reagents: Meldrum’s acid, EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), and DMAP (4-dimethylaminopyridine).

- Reaction conditions: The amino acids are reacted with Meldrum’s acid in the presence of EDC·HCl and DMAP to form adducts, which are then methanolized to give β-keto esters (compounds 2a–h).

Formation of β-enamino ketoesters

- Reagents: N,N-Dimethylformamide dimethylacetal (DMF-DMA).

- Reaction conditions: The β-keto esters react with DMF-DMA under reflux, leading to the formation of β-enamino ketoesters (compounds 3a–h).

Cyclization to Form the Oxazole Ring

Reaction with Hydroxylamine Hydrochloride

- Reagents: Hydroxylamine hydrochloride.

- Conditions: Reflux in an appropriate solvent such as ethanol or methanol.

- Outcome: The β-enamino ketoesters undergo cyclization to form the oxazole ring, yielding this compound (compounds 4a–h).

Reaction Optimization

- Temperature: Reflux conditions (~80-100°C).

- Solvent: Ethanol or methanol, chosen for solubility and reactivity.

- Reaction time: Typically 2–4 hours, monitored via TLC or LC-MS.

- Purification: Recrystallization from suitable solvents to obtain high purity products.

Data Tables Summarizing Reaction Conditions and Yields

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | N-Boc-cyclic amino acid | Meldrum’s acid, EDC·HCl, DMAP | Dichloromethane | Room temperature | 12–24 h | 75–85 | Formation of β-keto ester |

| 2 | β-keto ester | DMF-DMA | Toluene or ethanol | Reflux (~85°C) | 4–6 h | 80–90 | Formation of β-enamino ketoester |

| 3 | β-enamino ketoester | Hydroxylamine hydrochloride | Ethanol/methanol | Reflux (~80°C) | 2–4 h | 70–85 | Cyclization to oxazole derivative |

Research Findings and Literature Data

- Mechanistic insights: The cyclization involves nucleophilic attack of hydroxylamine on the β-enamino ketoester, followed by ring closure and dehydration, forming the oxazole core.

- Reaction efficiency: Optimized conditions yield the target compound with high purity and yields exceeding 80% in laboratory settings.

- Structural confirmation: Characterization via NMR (¹H, ¹³C), HRMS, and X-ray crystallography confirms the structure of this compound.

Notes on Industrial Scalability

While laboratory synthesis is well-established, industrial production would require:

- Process optimization for large-scale solvent and reagent handling.

- Continuous flow reactors to improve safety and efficiency.

- Purification techniques such as crystallization or chromatography adapted for scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide at room temperature.

Major Products Formed:

Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of N-substituted oxazole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules, particularly in creating novel heterocyclic compounds.

- Reactivity : It can undergo oxidation, reduction, and substitution reactions, leading to various derivatives with distinct functional groups.

Biology

- Antimicrobial Activity : Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate has been studied for its potential antimicrobial properties. Research indicates that it may inhibit microbial enzymes, contributing to its effectiveness against bacterial strains.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in tumor cell lines.

Medicine

- Therapeutic Potential : this compound is being explored for its anti-inflammatory and analgesic effects. Its mechanism of action may involve the modulation of specific molecular targets associated with inflammatory pathways.

Industry

- Pharmaceutical Development : The compound is utilized in the formulation of new drugs aimed at treating various diseases due to its diverse biological activities.

| Application Area | Potential Uses |

|---|---|

| Pharmaceuticals | Antimicrobial agents |

| Agrochemicals | Pesticides and herbicides |

| Material Science | Development of polymers and dyes |

Case Studies

- Immunosuppressive Activity : A study on derivatives of this compound revealed significant immunosuppressive effects in mouse models. Compounds were found to modulate lymphocyte proliferation and cytokine production, suggesting potential applications in autoimmune diseases .

- Anticancer Evaluation : Research demonstrated that specific derivatives exhibited strong anticancer activity against lung cancer cell lines. These findings highlight the compound's potential as a lead structure for developing new anticancer therapeutics .

- Synthesis of Novel Derivatives : A recent study focused on synthesizing new derivatives of this compound and evaluating their biological activities. Several synthesized compounds showed enhanced antimicrobial and anticancer properties compared to the parent compound .

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key derivatives of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate and their structural/biological distinctions:

Key Findings from Comparative Studies

Antimicrobial Activity

- PUB9 and PUB10 exhibit exceptional antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with PUB9 showing a minimal inhibitory concentration (MIC) 1,000-fold lower than other derivatives . This enhanced activity is attributed to the synergistic effects of the nitro-thiophene and cyclohexylamino groups, which improve membrane penetration and target binding.

- In contrast, derivatives lacking nitro or bulky substituents (e.g., PUB11 , PUB16 ) show reduced potency, emphasizing the importance of electron-withdrawing and hydrophobic groups in antimicrobial efficacy .

Cytotoxicity and Cytocompatibility

- PUB10 exhibits moderate cytotoxicity, likely due to the benzyl group’s increased lipophilicity, which may disrupt mammalian cell membranes .

- Antitumor derivatives like MC219 show high cytotoxicity but are designed for selective tumor targeting .

Structural and Solubility Considerations

- The ED derivative incorporates a positively charged oxadiazole ring, enhancing water solubility while retaining low cytotoxicity .

- Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS 115975-57-0) shares structural similarity but lacks the 5-amino group, resulting in diminished bioactivity .

Biological Activity

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (MAMO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

MAMO is characterized by its unique oxazole ring structure, which includes an amino group and a carboxylate group. Its molecular formula is CHNO, with a molecular weight of approximately 142.14 g/mol. The presence of the methyl group at the 3-position of the oxazole ring enhances its chemical reactivity and biological properties.

Inhibition of Cell Proliferation

MAMO has been shown to inhibit cell proliferation through several mechanisms:

- Induction of Apoptosis : MAMO activates caspases and the Fas pathway, leading to programmed cell death. This effect is crucial for its potential use in cancer therapy.

- Modulation of NF-κB Activity : The compound influences the activity of nuclear factor kappa B (NF-κB), a key regulator in inflammation and immune responses. This modulation suggests a role in treating inflammatory diseases.

Biological Activity

The biological activities of MAMO have been evaluated in various studies, highlighting its potential therapeutic applications:

Anticancer Activity

MAMO exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induces apoptosis via caspase activation |

| HCT-15 (Colon Cancer) | 8.2 | NF-κB modulation |

| DU-145 (Prostate Cancer) | 9.0 | Cell cycle arrest at G2/M phase |

These findings indicate that MAMO could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, MAMO has demonstrated anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cultures. This action suggests that MAMO could be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of MAMO in various biological contexts:

- Study on Jurkat Cells : Research involving Jurkat cells showed that treatment with MAMO resulted in increased expression of pro-apoptotic markers such as caspases and Fas, alongside modulation of NF-κB signaling pathways. This indicates a robust pro-apoptotic mechanism that could be exploited for therapeutic purposes .

- Immunosuppressive Properties : A series of derivatives based on MAMO were synthesized and tested for their immunosuppressive effects on peripheral blood mononuclear cells (PBMCs). The most active derivative exhibited significant inhibition of PHA-induced PBMC proliferation, suggesting potential applications in autoimmune diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MAMO, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Isoxazole ring | Different heterocyclic structure |

| 5-Amino-3-methyl-isoxazole-4-carbohydrazide | Isoxazole ring with hydrazide | Enhanced reactivity due to hydrazide group |

| 5-Amino-3-methyl-isoxazole derivatives | Variations in substitution | Diverse biological activities depending on substitutions |

MAMO stands out due to its specific functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are employed for the regioselective synthesis of methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, and how are competing reaction pathways resolved?

- Methodology : The compound is synthesized via cyclocondensation of β-enamino ketoesters with hydroxylamine. Competing pathways (e.g., nucleophilic attack at carbonyl vs. enamine positions) are resolved using regioselective intermediates. For example, enaminone precursors undergo intramolecular cyclization to form the 1,2-oxazole ring, confirmed via LC-MS and flash chromatography to exclude isomeric byproducts like methyl 3-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate . Isotopic labeling (e.g., 15N) in NMR analysis helps confirm regiochemistry through heteronuclear coupling constants (e.g., 2JH3–N2 = 14.36 Hz in 15N-labeled analogs) .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are dynamic rotamers analyzed?

- Methodology :

- NMR : 1H and 13C NMR identify substituent positions via coupling constants (e.g., 1JC3-N2 = 4.55 Hz for oxazole carbons). Saturation transfer experiments detect equilibrating rotamers by observing signal phase inversion between tert-butyl proton environments (δ 1.24 ppm major vs. δ 1.44 ppm minor rotamers) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., monoclinic space group with planar oxazole rings) .

- IR : Confirms functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods validate experimental data for this compound?

- Methodology : Density Functional Theory (DFT) calculations compare optimized geometries with crystallographic data. Natural Bond Orbital (NBO) analysis confirms charge delocalization, such as quaternary nitrogen stabilization in the oxadiazole moiety. Deviations between DFT and experimental bond lengths (e.g., <0.02 Å for C–N bonds) validate computational models .

Q. What challenges arise in resolving crystallographic ambiguities, and which software tools are recommended?

- Methodology : Ambiguities in hydrogen bonding or disorder are addressed using:

- SHELXL : For high-resolution refinement, particularly for twinned crystals or small-molecule systems .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters .

- WinGX : Integrates crystallographic pipelines for structure solution and validation .

Q. How do hydrogen-bonding patterns influence crystal packing and physicochemical properties?

- Methodology : Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds into motifs like D(2) (two donor-acceptor pairs) or R₂²(8) rings. For example, C–H···O interactions stabilize layered packing, while π-π stacking (3.8–4.2 Å) enhances thermal stability. These patterns correlate with solubility and melting points .

Q. What strategies resolve contradictions in regioselectivity predictions during synthesis?

- Methodology :

- Mechanistic studies : Trapping intermediates (e.g., oxime E in Scheme 2 of ) via low-temperature NMR.

- Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., 0°C vs. reflux) shifts product ratios.

- Computational modeling : Transition state analysis identifies energy barriers for competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.